molecular formula C18H32O3 B163377 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- CAS No. 98524-19-7

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

Cat. No.: B163377
CAS No.: 98524-19-7
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-ZJHFMPGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)9-HODE is one of the two racemic monohydroxy fatty acids resulting from the non-enzymatic oxidation of linoleic acid. Approximately equal proportions of both isomers are found in mitochondrial and plasma membranes of rabbit reticulocytes. Oxidized LDL contains significant amounts of esterified 9- and 13-HpODEs and HODEs.>9-Hode, also known as (10E, 12Z)-9-hode or 9-​(e, ​z)​-​hode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 9-hode is considered to be an octadecanoid lipid molecule. 9-Hode is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 9-Hode has been primarily detected in urine. Within the cell, 9-hode is primarily located in the membrane (predicted from logP) and cytoplasm. 9-Hode can be converted into 9-oxo-ode.>9-HODE is a HODE that consists of (10E,12Z)-octadecadienoic acid with the hydroxy substituent located at position 9. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is a conjugate acid of a 9-HODE(1-).

Properties

IUPAC Name

(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-ZJHFMPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249404
Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98524-19-7
Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98524-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Dimorphecolic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098524197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DIMORPHECOLIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL87KT7C6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (10E,12Z)-9-HODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cellular Uptake and Signaling Dynamics of 9-HODE: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is not merely a marker of oxidative stress; it is a potent bioactive lipid mediator with a dual signaling identity. It functions as a ligand for cell-surface G-protein coupled receptors (GPR132/G2A) and as an intracellular nuclear receptor agonist (PPAR


). Understanding the cellular uptake and trafficking of 9-HODE is critical for elucidating its role in atherosclerosis, inflammation, and metabolic steatosis.

This guide moves beyond basic definitions to provide a mechanistic blueprint of how 9-HODE interacts with the cellular membrane, enters the cytosol, and executes downstream signaling. It includes validated protocols for solubilization, extraction, and LC-MS/MS quantification.

Part 1: The Biochemistry of 9-HODE[1]

Before addressing uptake, one must define the species. 9-HODE is a stable oxidation product of Linoleic Acid (LA).[1][2] Unlike its regioisomer 13-HODE (predominantly formed by 15-Lipoxygenase), 9-HODE is often generated through:

  • Non-enzymatic peroxidation (ROS-driven): Yields a racemic mixture (

    
    )-9-HODE.[3][4]
    
  • Cytochrome P450 activity (e.g., CYP2B6): Specific generation in hepatic contexts.[2]

Structural Implication for Uptake: As a hydroxylated fatty acid, 9-HODE is amphipathic but retains significant lipophilicity. While it can passively diffuse through membranes at high concentrations, physiological signaling relies on protein-mediated transport systems, specifically to overcome the energetic barrier of desorption from plasma albumin.

Part 2: Mechanisms of Cellular Uptake and Sensing

The cellular interaction with 9-HODE bifurcates into Surface Sensing (GPR132) and Intracellular Uptake (PPAR


/Metabolism).
The Surface Pathway: GPR132 (G2A)

9-HODE is the highest-affinity endogenous ligand for GPR132 (G2A), a proton-sensing GPCR expressed on macrophages and keratinocytes.

  • Mechanism: 9-HODE binds to the extracellular/transmembrane domain of GPR132.

  • Outcome: Activation of

    
     proteins 
    
    
    
    Calcium mobilization
    
    
    Chemotaxis and cell cycle arrest.
  • Note: This pathway does not require internalization.

The Uptake Pathway: CD36 and FATPs

For intracellular effects (PPAR


 activation or mitochondrial beta-oxidation), 9-HODE must traverse the plasma membrane.
  • CD36 (Cluster of Differentiation 36): The primary "scavenger receptor."[5] CD36 has a high affinity for oxidized phospholipids and oxidized free fatty acids. It facilitates the translocation of 9-HODE across the bilayer.

    • Feed-Forward Loop: 9-HODE activation of PPAR

      
       upregulates CD36 expression, enhancing further uptake of oxidized lipids—a critical mechanism in foam cell formation.
      
  • Fatty Acid Transport Proteins (FATP2/4): While less specific for oxidized lipids than CD36, these proteins function via "vectorial acylation," coupling influx with CoA activation to trap 9-HODE intracellularly.

Intracellular Trafficking

Once cytosolic, 9-HODE is hydrophobic and requires chaperones:

  • FABP4 (Fatty Acid Binding Protein 4): Binds 9-HODE and shuttles it to the nucleus for PPAR interaction.

Visualization: The Dual-Path Signaling Architecture

G cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol cluster_nuc Nucleus HODE 9-HODE (Free Acid) GPR132 GPR132 (G2A) [Surface Receptor] HODE->GPR132 Ligand Binding (High Affinity) CD36 CD36 / FATPs [Transporter] HODE->CD36 Translocation Albumin Albumin-Bound 9-HODE Albumin->HODE Release Calcium Ca2+ Mobilization GPR132->Calcium Gq Signaling FABP FABP4 Chaperone CD36->FABP Intracellular Trafficking Mito Mitochondria (Beta-Oxidation) FABP->Mito Metabolic Fate PPAR PPAR-gamma (Transcription Factor) FABP->PPAR Nuclear Translocation GeneExp Target Genes (CD36, ABCA1) PPAR->GeneExp Activation GeneExp->CD36 Upregulation (Feed Forward)

Caption: Dual signaling pathways of 9-HODE. The lipid acts extracellularly via GPR132 and intracellularly via CD36-mediated uptake and PPAR


 activation.

Part 3: Comparative Signaling Potency

The biological impact of 9-HODE is context-dependent. The table below summarizes its activity relative to its isomer, 13-HODE.

Feature9-HODE Activity13-HODE ActivityBiological Consequence of 9-HODE
GPR132 (G2A) Affinity High (Primary Ligand) Low / NegligiblePro-inflammatory chemotaxis; pain sensitization (TRPV1 crosstalk).
PPAR

Activation
Moderate / Partial AgonistHigh (Full Agonist) Induces lipid storage genes; can antagonize 13-HODE effects in some contexts.
Mitochondrial Effect Upregulates FASN/CD36Inhibits NLRP3Promotes hepatic steatosis and lipid accumulation.
Predominant Source Non-enzymatic / CYP2B615-LipoxygenaseMarker of uncontrolled oxidative stress or xenobiotic metabolism.

Part 4: Experimental Protocols

Protocol A: Preparation of 9-HODE for Cellular Treatment

Challenge: 9-HODE is a lipid.[2][3][6][7][8] Adding ethanolic stocks directly to media causes precipitation and poor bioavailability. Solution: Conjugation with Fatty Acid Free BSA.

  • Dry Down: Aliquot the required amount of 9-HODE (supplied in ethanol) into a glass vial. Evaporate solvent under a gentle stream of nitrogen.

  • Resuspend: Immediately add a small volume of 0.1 M Na2CO3 to convert the acid to its salt form (enhances solubility).

  • Conjugate: Add pre-warmed (37°C) media containing 1% Fatty Acid Free BSA .

  • Complexing: Vortex for 1 minute and incubate at 37°C for 30 minutes to allow albumin binding.

  • Filter: Sterile filter (0.22 µm) only if necessary, as lipids can bind to certain filter membranes (use regenerated cellulose, avoid nylon).

Protocol B: Quantification of Cellular Uptake (LC-MS/MS)

Objective: Measure intracellular 9-HODE concentration distinct from membrane-bound esters.

1. Cell Harvesting & Lysis

  • Wash cells 3x with ice-cold PBS + 0.1% BSA (to remove surface-bound 9-HODE) followed by 2x PBS alone.

  • Scrape cells into 500 µL PBS.

  • Spike Internal Standard: Add 10 ng of 9-HODE-d4 or 15-HETE-d8 immediately to the lysate. This is critical for normalizing extraction efficiency.

2. Acidified Organic Extraction

  • Acidification: Add HCl to adjust sample pH to ~3.0. Why? Protonation of the carboxyl group (COOH) renders 9-HODE neutral, driving it into the organic phase.

  • Solvent Addition: Add 2 mL of Ethyl Acetate or Chloroform/Methanol (2:1).

  • Partition: Vortex vigorously (1 min) and centrifuge (3000 x g, 5 min).

  • Collection: Transfer the organic (upper for EtAc, lower for Chloroform) layer to a fresh glass tube. Repeat extraction once.

  • Drying: Evaporate under nitrogen. Reconstitute in 100 µL MeOH:Water (50:50).

3. LC-MS/MS Parameters (MRM Mode)

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid

    • B: Acetonitrile/Methanol (95:5) + 0.01% Acetic Acid

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
9-HODE 295.2171.1~20-25Cleavage

to hydroxyl group (aldehyde fragment)
13-HODE 295.2195.1~20-25Differentiates regioisomer
9-HODE-d4 299.2172.1~20-25Internal Standard
Visualization: Analytical Workflow

Workflow Sample Cell Lysate (PBS Suspension) Spike Spike IS (9-HODE-d4) Sample->Spike Acid Acidify pH 3.0 (Protonation) Spike->Acid Extract L-L Extraction (Ethyl Acetate) Acid->Extract Dry N2 Evaporation Extract->Dry LCMS LC-MS/MS (MRM: 295->171) Dry->LCMS

Caption: Validated LC-MS/MS workflow for 9-HODE quantification ensuring high recovery and specificity.

References

  • Hattori, T., et al. (2010). "G2A plays a proinflammatory role in macrophages by promoting chemotaxis and cytokine production." Journal of Immunology. Link

  • Vangaveti, V. N., et al. (2010). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism. Link

  • Nagy, L., et al. (1998). "Oxidized LDL regulates macrophage gene expression through ligand activation of PPARgamma." Cell. Link

  • Obinata, H., et al. (2005). "Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A." Journal of Biological Chemistry. Link

  • Schuhmann, P. et al. (2020). "Structure-function of CD36 and importance of fatty acid signal transduction in fat metabolism." Annual Review of Nutrition. Link

  • Kuicki, M. & Spiteller, G. (2002). "9-HODE and 13-HODE are the main oxidation products of linoleic acid in biological systems."[9] Lipids.[10][11][12][13] Link

Sources

Methodological & Application

Application Note: Robust Derivatization of 9-Hydroxy-10,12-Octadecadienoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 9-HODE

9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a critical oxidized metabolite of linoleic acid, serving as a significant biomarker for oxidative stress and playing a role in the pathology of various diseases including atherosclerosis and inflammation.[1] Accurate quantification of 9-HODE in biological matrices is paramount for understanding its physiological and pathological functions.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid metabolites due to its high resolution and sensitivity. However, the direct analysis of 9-HODE by GC-MS is hindered by its low volatility and thermal instability, stemming from the presence of a polar carboxylic acid and a hydroxyl functional group. These groups can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and unwanted interactions with the GC column.[2][3]

To overcome these challenges, a derivatization step is essential. This process chemically modifies the functional groups, rendering the molecule more volatile and thermally stable for GC-MS analysis.[2][4] This application note provides a detailed guide to the derivatization of 9-HODE, focusing on a two-step process involving esterification of the carboxylic acid followed by silylation of the hydroxyl group. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.

The Rationale for a Two-Step Derivatization Strategy

A sequential derivatization approach is employed to ensure complete modification of both the carboxylic acid and hydroxyl moieties of 9-HODE.

  • Esterification of the Carboxylic Acid: The first step targets the acidic proton of the carboxylic acid group. Converting this group to a methyl ester significantly reduces its polarity and propensity for hydrogen bonding, thereby increasing its volatility.[4] While diazomethane has been traditionally used, it is highly toxic, carcinogenic, and potentially explosive.[4][5] A safer and effective alternative is trimethylsilyldiazomethane (TMS-diazomethane), which provides high yields of methyl esters under mild conditions.[6][7]

  • Silylation of the Hydroxyl Group: Following esterification, the hydroxyl group is targeted. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This transformation further decreases the molecule's polarity and enhances its thermal stability.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] The resulting TMS ether is significantly more volatile than the parent alcohol, leading to improved chromatographic performance.[8]

The following diagram illustrates the comprehensive workflow for preparing 9-HODE for GC-MS analysis, from sample extraction to the final derivatized product ready for injection.

Derivatization_Workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch method) Biological_Sample->Extraction Add antioxidant (BHT) Hydrolysis Alkaline Hydrolysis (Optional, for total 9-HODE) Extraction->Hydrolysis SPE Solid-Phase Extraction (SPE Cleanup) Hydrolysis->SPE Acidify Dried_Extract Dried 9-HODE Extract SPE->Dried_Extract Elute & Evaporate Esterification Step 1: Esterification (TMS-Diazomethane) Dried_Extract->Esterification React at RT Silylation Step 2: Silylation (BSTFA + 1% TMCS) Esterification->Silylation Evaporate & Reconstitute Final_Product 9-HODE-Me-TMS Derivative (Ready for GC-MS) Silylation->Final_Product Heat at 60-70°C GCMS GC-MS Analysis Final_Product->GCMS Fragmentation_Diagram cluster_molecule 9-HODE-Me-TMS Derivative cluster_fragments Key Fragment Ions Molecule [M]+• m/z 382 Fragment1 [M-15]+ m/z 367 (Loss of •CH3) Molecule->Fragment1 Fragment2 [M-73]+ m/z 309 (Loss of •Si(CH3)3) Molecule->Fragment2 Fragment3 α-cleavage m/z 225 Molecule->Fragment3 Fragment4 α-cleavage m/z 259 Molecule->Fragment4 Fragment5 m/z 73 [Si(CH3)3]+ Molecule->Fragment5

Sources

Precision Quantification of 9-HODE in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Methodological Approach: Competitive ELISA & LC-MS/MS

Introduction: The Biological Imperative of 9-HODE

9-Hydroxyoctadecadienoic acid (9-HODE) is a stable oxidation product of linoleic acid (LA), the most abundant polyunsaturated fatty acid in mammalian cell membranes. Unlike its isomer 13-HODE, which is predominantly generated enzymatically by 15-lipoxygenase (15-LOX) under homeostatic conditions, 9-HODE is frequently a marker of non-enzymatic free radical peroxidation or specific cyclooxygenase (COX) activity.

In drug discovery and cell biology, quantifying extracellular 9-HODE in culture media is critical because it acts as a secreted signaling lipid (oxylipin). It functions as a ligand for PPAR


  and GPR132 , driving pathways involved in inflammation, macrophage differentiation, and atherosclerosis.

Technical Challenge: The primary analytical hurdle is distinguishing 9-HODE from its isomer 13-HODE and preventing ex vivo artifactual generation during sample handling. This guide presents two validated workflows: Competitive ELISA for high-throughput screening and LC-MS/MS for absolute specificity.

Pre-Analytical Workflow: Sample Integrity

The reliability of any lipidomic assay is defined by the sample collection method. Lipid peroxidation is a chain reaction; without immediate intervention, your "baseline" samples will generate 9-HODE during storage.

2.1 Media Collection & Stabilization
  • Collection: Remove cell culture media and centrifuge at 1,000 x g for 10 minutes at 4°C to remove cell debris.

  • Antioxidant Addition (CRITICAL): Immediately add Butylated Hydroxytoluene (BHT) to a final concentration of 10

    
    M  (or 0.005% w/v).
    
    • Why? BHT scavenges free radicals, stopping the auto-oxidation of residual linoleic acid into new 9-HODE during freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen. Store at -80°C .

    • Note: Avoid repeated freeze-thaw cycles. Aliquot samples if multiple assays are planned.

    • Material: Use glass vials or solvent-resistant polypropylene (e.g., Eppendorf LoBind) to minimize lipid adsorption to plastic walls.

Biological Context Visualization[1]

The following diagram illustrates the origin of 9-HODE and its divergence from 13-HODE, highlighting why specific measurement is necessary.

G LA Linoleic Acid (C18:2) HPODE9 9-HPODE (Unstable Hydroperoxide) LA->HPODE9 Oxidation HPODE13 13-HPODE LA->HPODE13 Oxidation ROS ROS / Free Radicals (Non-Enzymatic) ROS->HPODE9 COX COX-1 / COX-2 COX->HPODE9 LOX 15-LOX-1 LOX->HPODE13 HODE9 9-HODE (Target Analyte) HPODE9->HODE9 Reduction HODE13 13-HODE (Isomer Interference) HPODE13->HODE13 Reduction PPAR PPAR-gamma Activation HODE9->PPAR GPR GPR132 Signaling HODE9->GPR

Caption: 9-HODE formation via ROS/COX pathways vs. 13-HODE formation via 15-LOX. Specific detection is required to distinguish these isomers.

Protocol A: Competitive ELISA

Best for: High-throughput screening, labs without Mass Spec access. Sensitivity: ~0.1 ng/mL Specificity: Moderate (Check kit for 13-HODE cross-reactivity, typically <5%).

4.1 Principle

This assay relies on competition between free 9-HODE in the sample and a 9-HODE-Acetylcholinesterase (or HRP) conjugate for a limited number of antibody binding sites.[1] Inverse relationship: Higher signal = Lower 9-HODE concentration.

4.2 Sample Extraction (Essential for Media)

Direct measurement in media is possible but often plagued by matrix effects (proteins/lipids interfering with antibody binding). Solvent extraction is recommended.

  • Acidification: Acidify 1 mL of media to pH 3.5 using 1N HCl. (Protonates the carboxyl group, driving the lipid into the organic phase).

  • Extraction: Add 2 mL of Ethyl Acetate . Vortex for 60 seconds.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the top organic layer (Ethyl Acetate) to a clean glass tube. Repeat extraction 2x.

  • Drying: Evaporate the pooled organic solvent under a stream of nitrogen gas.

  • Reconstitution: Dissolve the dried residue in the ELISA buffer (typically provided in kit).

4.3 Assay Procedure
  • Plate Prep: Use a pre-coated Mouse Anti-Rabbit IgG plate.

  • Addition: Add 50

    
    L of Standard or Extracted Sample to wells.
    
  • Tracer: Add 50

    
    L of 9-HODE-Tracer (enzyme conjugate).
    
  • Antibody: Add 50

    
    L of 9-HODE specific antiserum.
    
  • Incubation: Cover and incubate for 18 hours at 4°C (equilibrium binding yields highest sensitivity).

  • Wash: Wash plate 5 times with Wash Buffer.

  • Development: Add Ellman’s Reagent (or TMB) and develop in the dark for 60-90 mins.

  • Read: Measure absorbance at 412 nm (for AChE) or 450 nm (for HRP).

Protocol B: LC-MS/MS (The Gold Standard)

Best for: Absolute quantification, distinguishing isomers (9- vs 13-HODE), metabolic flux analysis. Sensitivity: pg/mL range.

5.1 Principle

Liquid Chromatography separates lipids based on hydrophobicity. Mass Spectrometry (Triple Quadrupole) filters ions based on Mass-to-Charge ratio (m/z). 9-HODE and 13-HODE have the same parent mass (295.2 m/z) but fragment differently.

5.2 Sample Preparation: Solid Phase Extraction (SPE)

SPE is superior to liquid-liquid extraction for MS analysis as it removes more matrix interferences.

  • Internal Standard: Spike media with 5 ng of 9-HODE-d4 (deuterated standard).

  • Conditioning: Use a C18 or HLB SPE cartridge. Condition with Methanol followed by Water (pH 3).[2][3]

  • Loading: Acidify sample (pH 3) and load onto cartridge.

  • Wash: Wash with 15% Methanol in water (removes salts/proteins).

  • Elution: Elute 9-HODE with 100% Methanol or Acetonitrile.

  • Reconstitution: Dry under nitrogen and reconstitute in Mobile Phase A/B (50:50).

5.3 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    

MRM Transitions (Critical for Specificity):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (Approx)
9-HODE 295.2171.1 ~5.2 min
13-HODE 295.2195.1 ~5.4 min
9-HODE-d4 299.2172.1~5.2 min

Note: The product ion 171 corresponds to the cleavage adjacent to the hydroxyl group at C9, uniquely identifying 9-HODE.

Experimental Workflow Diagram

Workflow cluster_0 Sample Collection cluster_1 Extraction Strategy cluster_2 Analysis Media Cell Culture Media BHT Add BHT (10uM) Stop Oxidation Media->BHT Spin Centrifuge Remove Debris BHT->Spin Split Select Method Spin->Split LLE Liquid-Liquid Extraction (Ethyl Acetate/Acid) Split->LLE For ELISA SPE Solid Phase Extraction (C18 Cartridge) Split->SPE For LC-MS ELISA Competitive ELISA (Absorbance 450nm) LLE->ELISA LCMS LC-MS/MS (MRM 295 -> 171) SPE->LCMS

Caption: Decision matrix for 9-HODE quantification. SPE is preferred for LC-MS to ensure column longevity.

Method Comparison & Troubleshooting
FeatureCompetitive ELISALC-MS/MS
Cost Low (

600/kit)
High (Instrument + Standards)
Throughput High (96 samples/run)Moderate (15-20 mins/sample)
Specificity Good (some 13-HODE cross-reactivity)Excellent (Separates isomers)
Sensitivity ~100 pg/mL~1-10 pg/mL
Sample Vol 50-100

L
100-500

L

Troubleshooting Tips:

  • High Background (ELISA): Usually due to insufficient washing or "edge effects" in the plate. Ensure wash buffer is fully removed.

  • Low Recovery (Extraction): Lipid sticking to plastic. Use glass vials. Ensure pH is < 4 during extraction to protonate the fatty acid.

  • Peak Tailing (LC-MS): Check column age. Lipids foul columns quickly; use a guard column.

References
  • Vangaveti, V. N., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link

  • Hattori, T., et al. (2008). G2A plays proinflammatory roles in human keratinocytes under oxidative stress as a receptor for 9-hydroxyoctadecadienoic acid. Journal of Investigative Dermatology. Link

  • Cayman Chemical. (2023). 9(S)-HODE ELISA Kit Protocol.[1][3]Link

  • Niedernhofer, L. J., et al. (2003). Mass spectrometric quantification of oxidized fatty acids. Methods in Enzymology. Link

  • Spiteller, G. (1998). Linoleic acid peroxidation—the dominant lipid peroxidation process in low density lipoprotein—and its relationship to chronic diseases. Chemistry and Physics of Lipids. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 9-HODE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 9-hydroxyoctadecadienoic acid (9-HODE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects, a common and critical challenge in the accurate quantification of this important lipid mediator.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the most common initial questions regarding matrix effects in the context of 9-HODE analysis.

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of 9-HODE analysis, which is often performed in complex biological matrices like plasma, serum, or tissue homogenates, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantitative results.[3]

Q2: Why is 9-HODE analysis particularly susceptible to matrix effects?

A2: The analysis of 9-HODE, a lipid biomarker of oxidative stress, is prone to matrix effects for several reasons. Biological samples are inherently complex, containing a high abundance of endogenous components like phospholipids, salts, and proteins.[4][5] Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes like 9-HODE during sample preparation and can co-elute from the HPLC column.[6] Furthermore, 9-HODE is typically analyzed using electrospray ionization (ESI), a soft ionization technique that is highly susceptible to competition for ionization between the analyte of interest and matrix components.[7][8]

Q3: What are the primary causes of ion suppression and enhancement?

A3: Ion suppression and enhancement are primarily caused by competition for charge in the ESI source.[2] Co-eluting matrix components can compete with 9-HODE for the limited available charge, leading to a reduction in the formation of analyte ions (ion suppression).[2][9] Other proposed mechanisms include changes in the physical properties of the ESI droplets, such as increased viscosity or surface tension, which can hinder efficient solvent evaporation and analyte ionization.[1][10] Ion enhancement, though less common, can occur when matrix components improve the ionization efficiency of the analyte.[2]

Q4: How do I know if my 9-HODE assay is suffering from matrix effects?

A4: The most direct way to assess matrix effects is through a post-extraction spike experiment.[11] This involves comparing the peak area of 9-HODE in a blank matrix extract that has been spiked with the analyte to the peak area of 9-HODE in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Regulatory guidelines from the FDA and EMA provide specific recommendations for evaluating matrix effects during bioanalytical method validation.[12][13][14]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting common issues related to matrix effects in 9-HODE analysis.

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Poor reproducibility of 9-HODE quantification between different sample lots. Variable Matrix Effects: Different biological samples have inherent variability in their composition, leading to inconsistent ion suppression or enhancement.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS for 9-HODE (e.g., 9-HODE-d4). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[3] 2. Re-evaluate Sample Preparation: A more rigorous sample cleanup can reduce the variability of interfering components. Consider switching from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15]
Low sensitivity for 9-HODE, with a high limit of quantification (LLOQ). Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the 9-HODE signal.[6]1. Optimize Chromatographic Separation: Modify the LC gradient to better separate 9-HODE from the bulk of the matrix components. A longer, shallower gradient can improve resolution.[3] 2. Enhance Sample Cleanup: Employ a phospholipid removal SPE plate or a targeted LLE protocol to specifically remove these interfering lipids.[6] 3. Switch Ionization Source: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds compared to ESI.[11]
Inconsistent peak shapes for 9-HODE. Matrix-Induced Chromatographic Effects: Residual matrix components can accumulate on the analytical column, leading to peak distortion.1. Implement a Divert Valve: Program a divert valve to direct the initial, unretained portion of the sample (containing salts and highly polar interferences) to waste, preventing it from entering the mass spectrometer. 2. Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.[15]
Calibration curve fails to meet acceptance criteria (e.g., poor linearity, accuracy, or precision). Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement may vary with the concentration of 9-HODE and the co-eluting matrix components.1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to ensure that the calibrators and samples experience similar matrix effects.[3] 2. Re-evaluate Internal Standard Concentration: Ensure the concentration of the SIL-IS is appropriate and provides a consistent response across the calibration range.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is a cornerstone for validating a bioanalytical method and is recommended by regulatory agencies like the FDA and EMA.[14][16]

Objective: To quantitatively determine the extent of ion suppression or enhancement for 9-HODE in the chosen biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.[14]

  • 9-HODE analytical standard.

  • 9-HODE-d4 stable isotope-labeled internal standard (SIL-IS).

  • All solvents and reagents used in the sample preparation and LC-MS analysis.

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Spike a known concentration of 9-HODE and the SIL-IS into the final reconstitution solvent.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process blank biological matrix samples from at least six different sources using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

    • After the final evaporation step, spike the dried extracts with the same concentration of 9-HODE and SIL-IS as in Sample Set A, using the same reconstitution solvent.

  • LC-MS Analysis:

    • Inject and analyze both sets of samples using your validated LC-MS/MS method for 9-HODE.

  • Calculation of Matrix Factor (MF):

    • Calculate the Matrix Factor for each of the six matrix lots using the following formula:

      • MF = (Peak Area of 9-HODE in Post-Extraction Spike) / (Peak Area of 9-HODE in Neat Solution)

    • A Matrix Factor of 1 indicates no matrix effect.[17]

    • A Matrix Factor < 1 indicates ion suppression.[17]

    • A Matrix Factor > 1 indicates ion enhancement.[17]

  • Calculation of IS-Normalized Matrix Factor:

    • To account for the correction provided by the internal standard, calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = ( (Peak Area of 9-HODE / Peak Area of SIL-IS) in Post-Extraction Spike ) / ( (Peak Area of 9-HODE / Peak Area of SIL-IS) in Neat Solution )

Acceptance Criteria (based on EMA and FDA guidelines): The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% across the different lots of the biological matrix.[13][18]

Workflow for Mitigating Matrix Effects

The following diagram illustrates a systematic approach to addressing matrix effects during method development and validation for 9-HODE analysis.

MatrixEffectWorkflow start Start Method Development for 9-HODE sample_prep Develop Initial Sample Preparation Protocol (e.g., Protein Precipitation) start->sample_prep lc_ms_method Develop LC-MS/MS Method sample_prep->lc_ms_method assess_me Assess Matrix Effects (Post-Extraction Spike) lc_ms_method->assess_me me_present Are Matrix Effects Significant? assess_me->me_present optimize_chrom Optimize Chromatography (e.g., Gradient, Column Chemistry) me_present->optimize_chrom Yes validation Proceed to Full Method Validation me_present->validation No improve_sp Improve Sample Preparation (e.g., LLE, SPE, Phospholipid Removal) optimize_chrom->improve_sp use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sp->use_sil_is reassess_me Re-assess Matrix Effects use_sil_is->reassess_me me_acceptable Are Matrix Effects Within Acceptable Limits? reassess_me->me_acceptable me_acceptable->optimize_chrom No me_acceptable->validation Yes end Method Ready for Sample Analysis validation->end

Caption: A systematic workflow for identifying and mitigating matrix effects in 9-HODE LC-MS analysis.

Section 4: Data Presentation & Visualization

Table 1: Example Data for Matrix Factor Calculation
Matrix Lot9-HODE Peak Area (Neat Solution)9-HODE Peak Area (Post-Spike)Matrix Factor
1500,000275,0000.55
2500,000240,0000.48
3500,000290,0000.58
4500,000260,0000.52
5500,000310,0000.62
6500,000255,0000.51
Mean 0.54
Std Dev 0.05
%CV 9.3%

This example data demonstrates significant ion suppression (average Matrix Factor of 0.54), but with acceptable variability between lots (%CV < 15%).

Diagram: Mechanism of Ion Suppression in ESI

The following diagram illustrates the competition for charge and droplet surface access between the analyte (9-HODE) and matrix components in the electrospray ionization process.

IonSuppression cluster_droplet ESI Droplet cluster_gas_phase Gas Phase analyte 9-HODE ionized_analyte [9-HODE-H]- analyte->ionized_analyte Successful Ionization matrix1 Matrix Component ionized_matrix [Matrix-H]- matrix1->ionized_matrix Competitive Ionization matrix2 Matrix Component matrix2->ionized_matrix matrix3 Matrix Component matrix3->ionized_matrix MS_Inlet MS Inlet ionized_analyte->MS_Inlet Detection ionized_matrix->MS_Inlet Interference ESI_Tip ESI Tip ESI_Tip->analyte Analyte & Matrix in Solution ESI_Tip->matrix1 ESI_Tip->matrix2 ESI_Tip->matrix3

Caption: Ion suppression mechanism in ESI, showing competition between 9-HODE and matrix components.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Online. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • National Institutes of Health. (2014). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • ACS Publications. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • SlidePlayer. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

Sources

Technical Support Center: 9-HODE Detection & Noise Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 9-HODE Assay Support Center. I am Dr. Aris, Senior Application Scientist. This guide addresses the most persistent challenge in oxylipin analysis: Signal-to-Noise (S/N) ratio.

In 9-HODE (9-hydroxyoctadecadienoic acid) detection, "noise" manifests in two distinct forms:

  • Biological Noise (Artifactual Generation): The sample generates 9-HODE ex vivo due to auto-oxidation during processing, creating false high baselines.

  • Technical Noise (Matrix Interference): High background absorbance (ELISA) or ion suppression (LC-MS/MS) obscures the true signal.

Module 1: Sample Integrity (Reducing Biological Noise)

The majority of "high background" complaints stem from improper sample handling before the assay even begins.

Q: My control samples have unexpectedly high 9-HODE levels. Is the kit defective?

Diagnosis: Likely ex vivo auto-oxidation . 9-HODE is a lipid peroxidation product. If you process samples in the presence of oxygen without antioxidants, linoleic acid in your sample will spontaneously oxidize into 9-HODE, artificially inflating your baseline.

The Protocol for "Clean" Baselines: You must arrest both enzymatic (COX/LOX) and non-enzymatic pathways immediately upon collection.

  • Temperature Rule: Keep all samples on ice or at 4°C. Never process at room temperature.

  • The "Stop Solution" Cocktail:

    • BHT (Butylated Hydroxytoluene): Prevents non-enzymatic oxidation. Add 0.005% (w/v) BHT to your storage/extraction solvents.

    • Indomethacin (10 µM): Inhibits Cyclooxygenase (COX) activity.

    • TPPU (Soluble Epoxide Hydrolase Inhibitor): Optional, but recommended if analyzing downstream diols.

Visual Workflow: Preventing Artifactual 9-HODE

SamplePrep Sample Biological Sample (Plasma/Tissue) Cocktail Add Inhibitor Cocktail (BHT + Indomethacin) Sample->Cocktail Immediate Storage Snap Freeze (-80°C) Cocktail->Storage Long-term Hydrolysis Alkaline Hydrolysis? (For Total 9-HODE) Cocktail->Hydrolysis Immediate Processing Extract SPE Extraction (Remove Matrix) Hydrolysis->Extract Neutralize pH first

Figure 1: Critical control points for preventing ex vivo 9-HODE generation. Missing the "Cocktail" step is the #1 cause of false positives.

Module 2: Extraction Strategies (Reducing Matrix Noise)
Q: I am seeing high variability between replicates. Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)?

Recommendation: Switch to Solid Phase Extraction (SPE) . While LLE (e.g., Folch method) is cheaper, it often carries over phospholipids that cause significant ion suppression in LC-MS and non-specific binding in ELISA.

Comparative Data: Extraction Efficiency

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery Variable (60-85%)Consistent (>85%)
Cleanliness Low (Phospholipids remain)High (Removes interferences)
Throughput Low (Manual phase separation)High (96-well plates available)
Best For Crude lipid profilingQuantitative 9-HODE analysis

Standard SPE Protocol for 9-HODE:

  • Conditioning: Activate C18 column with Methanol, then equilibrate with water.

  • Loading: Acidify sample (pH ~3.5) to protonate 9-HODE (allowing it to bind to the hydrophobic C18).

  • Washing: Wash with 15% Methanol/Water. Crucial Step: This removes salts and polar proteins without eluting the lipid.

  • Elution: Elute with Methyl Formate or Methanol.

Module 3: ELISA Troubleshooting
Q: My ELISA background (Blank OD) is >0.2. How do I lower it?

High optical density in blank wells reduces the dynamic range of your assay.

Troubleshooting Checklist:

  • Washing Technique: Automated washers often leave residual volume in the corners.

    • Fix: After the final wash, invert the plate and tap it firmly on lint-free paper towels until no wet marks are visible.

  • Secondary Antibody Aggregation: The HRP-conjugate may have aggregated.

    • Fix: Spin down the conjugate vial (10,000 x g for 2 mins) before diluting. Use only the supernatant.

  • Cross-Reactivity (The Hidden Noise):

    • Fact: Many 9-HODE antibodies cross-react with 13-HODE (its structural isomer).

    • Mitigation: Check your kit's datasheet.[1] If 13-HODE cross-reactivity is >1%, and your biological model produces high 13-HODE, ELISA may not be specific enough. You must validate with LC-MS.

Module 4: LC-MS/MS Optimization[3]
Q: I see a peak for 9-HODE, but the baseline is noisy and integration is difficult.

Diagnosis: Ion Suppression from co-eluting matrix components (likely phospholipids).

Optimization Steps:

  • Internal Standard (IS): You must use a deuterated internal standard (e.g., 9-HODE-d4 ).

    • Why? The IS experiences the same matrix effects as your analyte. Normalizing to the IS corrects for ionization loss.

  • Column Selection:

    • Standard C18 columns separate 9-HODE from 13-HODE efficiently.

    • Chiral Analysis: If you need to distinguish 9(S)-HODE from 9(R)-HODE , a standard C18 will not work. You require a Chiralpak AD-RH or similar chiral stationary phase.

  • Mobile Phase Additives:

    • Use 0.01% Acetic Acid or Formic Acid. Avoid high concentrations of buffers (ammonium acetate) which can suppress negative mode ionization (9-HODE is detected in negative ESI).

LC-MS Decision Logic

LCMS_Logic Problem LC-MS Signal Issue CheckIS Is Internal Standard (d4) suppressed too? Problem->CheckIS YesSupp Yes: Matrix Effect CheckIS->YesSupp Signal drops NoSupp No: Instrument/Method CheckIS->NoSupp Signal stable Action1 Improve SPE Cleanup (Remove Phospholipids) YesSupp->Action1 Action2 Check Mobile Phase (Fresh solvents?) NoSupp->Action2

Figure 2: Logical flow for diagnosing LC-MS sensitivity issues.

References
  • Authority on lipid immunoassay protocols and cross-reactivity d
  • Detailed protocols on SPE vs LLE for oxylipins.
  • General principles for m
  • National Institutes of Health (NIH) / PMC. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots.[2] Retrieved from [Link]

    • Validation of BHT efficacy in preventing lipid auto-oxidation.[3]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

    • Comprehensive guide on technical ELISA noise (washing, blocking).

Sources

Technical Support Center: 9-HODE Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Hydroxyoctadecadienoic Acid (9-HODE) reference standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of your experiments. As an oxidized lipid metabolite, 9-HODE is inherently susceptible to degradation, making its proper handling and storage critical for maintaining its integrity. This guide provides in-depth answers to common questions and robust troubleshooting workflows based on established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for working with 9-HODE reference standards.

Q1: What is 9-HODE, and why is its long-term stability a primary concern?

9-Hydroxyoctadecadienoic acid (9-HODE) is a hydroxylated metabolite of linoleic acid, a polyunsaturated fatty acid.[1][2] It exists as different stereoisomers, such as 9(S)-HODE and 9(R)-HODE.[1] Its role as a biomarker and signaling molecule in processes like inflammation and oxidative stress makes it a key analyte in many studies.[3]

The stability concern arises from its chemical structure. As a product of lipid peroxidation, 9-HODE contains a hydroxyl group and conjugated double bonds, which are susceptible to further oxidation.[4] This degradation can lead to the formation of impurities, such as ketones (e.g., 9-oxo-octadecadienoic acid or 9-oxoODE), which can compromise the accuracy of quantification and the specificity of biological assays.[5]

Q2: What are the definitive recommended storage conditions for 9-HODE reference standards?

To ensure long-term stability, 9-HODE standards must be stored under specific conditions that minimize oxidation and other degradation pathways. The consensus from leading suppliers is summarized below.

ParameterRecommendationRationale
Temperature -20°C or -80°C Low temperatures are essential to slow down chemical degradation rates. For long-term storage (in solvent), -80°C is preferable.[6] For powdered standards or short-to-medium term storage, -20°C is generally sufficient.[7][8]
Form In a high-purity organic solvent (e.g., ethanol) Storing 9-HODE in a solvent like ethanol at a specified concentration (e.g., 100 µg/ml or 1 mg/mL) protects it from atmospheric oxygen and facilitates accurate dilutions.[7]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen) Before sealing, the vial headspace should be flushed with an inert gas to displace oxygen, a key driver of oxidative degradation.[9]
Light Protected from light (amber vials) Light, particularly UV light, can provide the energy to initiate auto-oxidation chain reactions.[10]
Q3: What is the expected shelf-life of a 9-HODE reference standard?

The shelf-life is highly dependent on the storage conditions. Based on supplier stability testing, you can expect the following:

  • In Solvent at -20°C or -80°C: When stored correctly in a suitable solvent (like ethanol) at -20°C, the stability is stated to be at least 2 years .[7][11] At -80°C, the stability in solvent can be extended.[6]

  • As a Neat Powder at -20°C: When stored as a dry powder, the stability can be up to 3 years .[6]

Crucially, this stability guarantee applies to the unopened vial. Once opened, the risk of contamination with air and moisture increases, and the standard should be used more promptly.

Q4: What are the primary degradation pathways I should be aware of?

The main degradation route for 9-HODE is oxidation. The hydroxyl group can be oxidized to a ketone, forming 9-oxoODE. This process can be accelerated by exposure to oxygen, metal ions, or light.

HODE 9-HODE (Hydroxy-octadecadienoic acid) OXO 9-oxoODE (keto-octadecadienoic acid) HODE->OXO Oxidation FACTORS Degradation Factors: - Oxygen (Air) - Light (UV) - Metal Ions FACTORS->HODE

Simplified degradation pathway of 9-HODE.

This conversion is significant because 9-oxoODE is a distinct metabolite with its own biological activities, and its presence as a contaminant will lead to inaccurate quantification of 9-HODE.[5]

Q5: How should I handle 9-HODE standards to prevent degradation and loss?

Proper handling is as critical as proper storage.

  • Thawing: Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric water inside the cold vial, which can compromise the standard.

  • Aliquotting: To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to prepare several smaller aliquots for daily or weekly use.

  • Labware: 9-HODE can adsorb to glass surfaces. To prevent loss of material, always use silanized glassware or polypropylene plasticware for all procedures involving the standard.[9]

  • Solvent Purity: When making dilutions, use only high-purity, HPLC-grade or MS-grade solvents to avoid introducing contaminants or pro-oxidants.

Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common experimental issues that may be linked to the stability of your 9-HODE reference standard.

Problem 1: My quantitative results are inconsistent or show a steady decline in 9-HODE concentration over time.
  • Plausible Cause: Your 9-HODE standard has likely degraded, leading to a lower concentration of the active compound. This is often the result of improper storage (e.g., exposure to air, frequent freeze-thaw cycles).

  • Troubleshooting Workflow:

decision decision action action start Inconsistent Quantitative Results check_storage Step 1: Verify Storage (Temp, Inert Gas, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok fix_storage Action: Correct Storage Conditions Immediately storage_ok->fix_storage No purity_check Step 2: Perform Analytical Purity Check (HPLC-UV) storage_ok->purity_check Yes fix_storage->purity_check degraded Degradation Confirmed? purity_check->degraded new_standard Action: Discard Old Standard and Purchase New Certified Stock degraded->new_standard Yes re_evaluate Action: Re-evaluate Handling Procedures (Aliquotting, etc.) degraded->re_evaluate No

Sources

Validation & Comparative

Precision in Lipidomics: Comparative Guide to Anti-HODE Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of antibodies against different HODE isomers Content Type: Publish Comparison Guide

Executive Summary

In the study of oxidative stress and atherosclerosis, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) are critical biomarkers.[1][2] However, their structural homology—differing only by the position of a hydroxyl group and double bond geometry—poses a severe challenge for immunological detection.

This guide objectively compares the performance of monoclonal versus polyclonal antibodies targeting these isomers. It synthesizes experimental data to demonstrate that while polyclonal antibodies often fail to distinguish between enantiomers (R/S), specific monoclonal clones (e.g., 13H1) can achieve near-absolute specificity. We provide a self-validating protocol for researchers to quantify cross-reactivity in their own assays.

Scientific Foundation: The Isomer Challenge

HODEs are stable oxidation products of linoleic acid.[1][3][4] Their production pathways dictate their biological roles:

  • Enzymatic (15-LOX): Predominantly produces 13(S)-HODE .

  • Non-Enzymatic (Free Radical): Produces a racemic mixture of 9(±)-HODE and 13(±)-HODE .

Visualizing the Homology and Pathway

The following diagram illustrates the divergence of Linoleic Acid oxidation, highlighting the structural proximity that drives antibody cross-reactivity.

HODE_Pathway cluster_enzymatic Enzymatic Pathway (15-LOX) cluster_radical Non-Enzymatic (ROS) LA Linoleic Acid HpODE_13S 13(S)-HpODE LA->HpODE_13S 15-LOX-1 Radical Lipid Radical LA->Radical ROS/Free Radicals HODE_13S 13(S)-HODE (Anti-inflammatory) HpODE_13S->HODE_13S Reduction HODE_Racemic 9(±)-HODE & 13(±)-HODE (Pro-inflammatory markers) Radical->HODE_Racemic Peroxidation

Figure 1: Divergent oxidation pathways of Linoleic Acid yielding structurally similar HODE isomers.

Comparative Analysis: Monoclonal vs. Polyclonal Specificity

The core issue in HODE detection is stereoselectivity (R vs S) and regioselectivity (9 vs 13).

Product Class Comparison
FeaturePolyclonal Antibodies (pAb)Monoclonal Antibodies (mAb)
Primary Target Broad recognition of HODE structure.[2][5]Specific epitope (e.g., hydroxyl chirality).[6][7]
Regio-Cross-Reactivity Moderate: Often <5% between 9- and 13-HODE.Low: Typically <0.1% between 9- and 13-HODE.
Stereo-Cross-Reactivity High: Rarely distinguishes R from S enantiomers.Variable: Specific clones (e.g., 13H1) can be 100% stereospecific.
Best Use Case Total HODE quantification (screening).Isomer-specific profiling (mechanistic studies).
Experimental Data: The Case of Clone 13H1

A comparative study utilizing the monoclonal antibody Clone 13H1 (targeting 13(R)-HODE) versus standard competitive ELISA formats reveals the performance gap.[7][8] The data below quantifies the affinity of the antibody when challenged with structural analogs.

Table 1: Cross-Reactivity Profile of High-Specificity mAb (Clone 13H1) Data derived from competitive ELISA validation studies [1].

Competitor / AnalyteCross-Reactivity (%)Interpretation
13(R)-HODE 100% Primary Target.
13(S)-HODE< 0.01%Excellent Stereospecificity. Critical for distinguishing enzymatic vs. radical sources.
9(R)-HODE< 0.01%Excellent Regiospecificity. No interference from the 9-isomer.
9(S)-HODE< 0.01%No interference.
13-oxo-ODE< 0.01%Distinguishes hydroxyl from ketone forms.
Linoleic Acid< 0.01%No interference from the precursor fatty acid.

Technical Insight: Most commercial "13-HODE" ELISA kits utilize polyclonal antisera that may exhibit 2-5% cross-reactivity with 9-HODE and near 100% cross-reactivity with the enantiomer. Researchers must check the product insert for "Enantiomer Specificity" if the biological origin (enzymatic vs. non-enzymatic) is relevant to the hypothesis.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To ensure data integrity, researchers should not rely solely on manufacturer claims. The following Competitive ELISA Challenge protocol allows you to validate antibody specificity in your specific matrix.

Workflow Logic

This protocol uses a "Competition" setup: The antibody is incubated with a fixed amount of coated antigen and varying concentrations of the potential cross-reactant. If the antibody binds the cross-reactant, the signal (OD) will drop.

ELISA_Workflow Step1 Coat Plate with 13(R)-HODE-BSA (Fixed Concentration) Step4 Transfer Mixture to Coated Plate Step1->Step4 Step2 Prepare Competitor Solutions (0.1 - 10,000 ng/mL) Targets: 13(S), 9(R), 9(S) Step3 Incubate Antibody + Competitor (Pre-equilibrium) Step2->Step3 Step3->Step4 Step5 Wash & Add Secondary Antibody-HRP Step4->Step5 Step6 Measure Absorbance (450nm) Step5->Step6

Figure 2: Competitive ELISA workflow for validating antibody cross-reactivity.

Step-by-Step Methodology

Reagents:

  • Target Antibody: The anti-HODE antibody to be tested.

  • Coated Plate: 96-well plate coated with HODE-BSA conjugate (isomer matching the antibody target).

  • Competitors: Pure standards of 9(S)-HODE, 9(R)-HODE, 13(S)-HODE, 13(R)-HODE (dissolved in Ethanol/PBS).

Procedure:

  • Preparation of Standards: Prepare a serial dilution (log scale) of the intended target (e.g., 13(R)-HODE) and the suspected cross-reactants (e.g., 9-HODE) ranging from 0.01 ng/mL to 10 µg/mL.

  • Primary Incubation: In separate tubes, mix the Target Antibody (at a fixed dilution, e.g., 1:5000) with the prepared standard dilutions. Incubate for 1 hour at room temperature. This allows the antibody to bind the free lipid in solution.

  • Plate Transfer: Transfer 100 µL of the antibody/antigen mixture to the Coated Plate. Incubate for 2 hours. Remaining free antibody will bind to the plate.

  • Detection: Wash plate 3x with PBS-T. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate.

  • Calculation: Plot % Binding (

    
    ) vs. Log[Concentration].
    
    • 
       : OD of sample.
      
    • 
       : OD of "Maximum Binding" well (Antibody only, no competitor).
      

Validation Criteria (Self-Check):

  • Target

    
    :  The concentration of target causing 50% inhibition should match manufacturer specs.
    
  • Cross-Reactant

    
    :  If the cross-reactant curve is flat or the 
    
    
    
    is >100x higher than the target, specificity is validated.
  • Calculation of % Cross-Reactivity:

    
    
    
References
  • Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody. Source: National Institutes of Health (PMC) URL:[Link]

  • Significance and immunoassay of 9- and 13-hydroxyoctadecadienoic acids. Source: PubMed URL:[Link]

  • 13(S)-HODE ELISA Kit Product Data. Source: Enzo Life Sciences URL:[9][10][Link]

Sources

assessing the specificity of 9-hydroxy-10,12-octadecadienoic acid's biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 9-Hydroxy-10,12-octadecadienoic Acid's (9-HODE) Biological Targets Content Type: Publish Comparison Guide

A Technical Guide for Distinguishing Receptor-Mediated Activity from Membrane Perturbation

Executive Summary: The "Sticky Lipid" Problem

In lipid signaling research, specificity is the primary casualty. 9-hydroxy-10,12-octadecadienoic acid (9-HODE), a stable oxidation product of linoleic acid, is frequently mischaracterized due to its amphipathic nature. While often cited generically as a "PPAR ligand" or "TRPV1 agonist," its biological reality is far more nuanced.

This guide provides a rigorous framework for distinguishing 9-HODE's specific high-affinity interactions (primarily GPR132/G2A) from its overlapping activity with regioisomers (13-HODE) and off-target membrane effects. We present comparative potency data, self-validating experimental protocols, and mechanistic pathways to ensure your data reflects true receptor pharmacology.

Part 1: The Target Landscape & Comparative Potency

To assess specificity, one must benchmark 9-HODE against its regioisomer, 13-HODE. These two molecules are structurally identical except for the position of the hydroxyl group, yet they drive divergent biological outcomes.[1]

The Specificity Hierarchy
  • GPR132 (G2A): The high-specificity target.[2] 9-HODE is a potent agonist; 13-HODE is a weak partial agonist.[1][3]

  • TRPV1: The promiscuous target. Both isomers activate it, but 9-HODE acts as a dual-modulator (direct agonist + PKC-mediated sensitizer).

  • PPAR

    
    :  The differentiator. 13-HODE is the preferred endogenous ligand; 9-HODE is a weak or partial agonist.
    
Table 1: Comparative Potency Benchmarks (EC

/ IC

)

Use these values to design concentration-response curves. If your assay requires >30


M 9-HODE, you are likely observing non-specific membrane perturbation.
Target Receptor9-HODE Potency13-HODE PotencySynthetic BenchmarkSpecificity Indicator
GPR132 (G2A) EC

: ~1.5 – 7.5

M
EC

: > 40

M (Weak)
T-10418 (nM potency)High: Large

between 9- and 13-HODE.
TRPV1 (Direct) EC

: ~0.3 – 10

M
EC

: ~0.8 – 10

M
Capsaicin (nM potency)Low: Both isomers activate.
PPAR

Partial/Weak AgonistStrong Agonist Rosiglitazone Inverted: 13-HODE is the active isomer.
Part 2: Mechanistic Pathways (Visualization)

Understanding the downstream consequences is vital for selecting the right readout. 9-HODE creates a feed-forward loop in pain signaling by activating GPR132, which sensitizes TRPV1, distinct from its direct nuclear effects.

G HODE9 9-HODE GPR132 GPR132 (G2A) (Membrane GPCR) HODE9->GPR132 High Affinity TRPV1 TRPV1 (Ion Channel) HODE9->TRPV1 Moderate Affinity PPAR PPAR-gamma (Nuclear Receptor) HODE9->PPAR Low/Partial HODE13 13-HODE HODE13->GPR132 Weak/Inactive HODE13->TRPV1 Moderate Affinity HODE13->PPAR High Affinity Gq Gq Protein GPR132->Gq Ca Ca2+ Influx (Pain/Inflammation) TRPV1->Ca Transcription Gene Transcription (Lipid Metabolism) PPAR->Transcription PKC PKC Activation Gq->PKC PKC->TRPV1 Sensitization (Phosphorylation)

Figure 1: Divergent Signaling. 9-HODE preferentially targets the GPR132-PKC-TRPV1 axis, whereas 13-HODE preferentially targets PPAR


.
Part 3: Validated Experimental Protocols

To claim 9-HODE specificity, you must prove the effect is receptor-dependent and isomer-selective .

Protocol A: The "Isomer Swap" Validation (GPR132 Specificity)

Objective: Confirm that the observed inflammatory response (e.g., macrophage migration or calcium flux) is mediated by GPR132 and not general lipid oxidation.

Reagents:

  • 9-HODE (Free Acid, CAS 98524-19-7)

  • 13-HODE (Negative Control for GPR132, CAS 10219-69-9)

  • GPR132 Antagonist (e.g., GSK1820795A) or siRNA.

Workflow:

  • Preparation: Dissolve lipids in DMSO (keep final concentration <0.1%). Fresh preparation is critical to prevent secondary oxidation.

  • Dose Response: Treat cells (e.g., Macrophages or CHO-GPR132) with 9-HODE (0.1, 1, 10

    
    M).
    
  • The Swap Check: Treat a parallel set with 13-HODE at identical concentrations.

  • Inhibition: Pre-incubate a third set with the GPR132 antagonist (1

    
    M) for 30 mins, then add 9-HODE.
    

Interpretation:

  • Specific Result: 9-HODE induces signal; 13-HODE shows <20% of 9-HODE signal; Antagonist abolishes 9-HODE signal.

  • Non-Specific Result: 9-HODE and 13-HODE show equal potency. (Indicates TRPV1 involvement or non-specific membrane stress).

Protocol B: Distinguishing Nuclear vs. Membrane Activity

Objective: Determine if 9-HODE is acting via PPAR


 (Nuclear) or GPR132/TRPV1 (Membrane).

Workflow:

  • Timeline Assay:

    • Rapid Readout (0–10 mins): Measure intracellular Ca

      
       (Fluo-4 AM). Immediate flux indicates Membrane Target (GPR132/TRPV1).
      
    • Delayed Readout (12–24 hours): Luciferase Reporter (PPRE-Luc). Signal indicates Nuclear Target (PPAR

      
      ).
      
  • Competition:

    • Co-treat with T0070907 (PPAR

      
       antagonist).[4]
      
    • If Rapid Ca

      
       persists but Luciferase is blocked 
      
      
      
      The immediate effect is PPAR-independent.
Part 4: Experimental Logic Flow

Use this decision tree to troubleshoot your specificity data.

Workflow Start Observed 9-HODE Effect Check1 Run 13-HODE Control Start->Check1 Result1 9-HODE >> 13-HODE Check1->Result1 High Specificity Result2 9-HODE ≈ 13-HODE Check1->Result2 Low Specificity TargetG2A Likely GPR132 (G2A) Validate with GSK1820795A Result1->TargetG2A Check2 Check Timescale Result2->Check2 TargetTRPV Likely TRPV1 or Non-Specific Fast Minutes (Ca2+) Confirm with Capsazepine Check2->Fast Rapid Slow Hours (Transcription) Confirm with T0070907 Check2->Slow Delayed

Figure 2: Specificity Decision Tree. A logical workflow to categorize the biological target based on isomer potency and temporal dynamics.

References
  • Hattori, T., et al. (2020). Comprehensive analysis of PPAR

    
     agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience Reports. 
    
  • Obinata, H., et al. (2005).[5] 9-Hydroxyoctadecadienoic acid (9-HODE) is a ligand for G2A.[1][3][5][6] Journal of Biological Chemistry.

  • Patwardhan, A. M., et al. (2010).[7] Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents.[8] Journal of Clinical Investigation.

  • Foster, S. R., et al. (2019).[5] N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132.[5][6] Pharmacology Research & Perspectives.

  • Hohmann, S. W., et al. (2017). TRPV1 sensitization via 9-HODE-dependent activation of G2A is mediated by PKC but not PKA.[9] Molecular Pain.

Sources

Safety Operating Guide

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)- Proper Disposal Procedures

Executive Summary: Immediate Action Plan

For the disposal of 9-hydroxy-10,12-octadecadienoic acid (9-HODE) , specifically the (10E,12Z) isomer, the primary regulatory driver is the carrier solvent , not the lipid itself.[1][2][3]

  • Stock Solutions (Unused/Expired): almost universally supplied in Ethanol .[1][3] These must be treated as RCRA D001 Ignitable Hazardous Waste .[2]

  • Experimental Waste (Aqueous): Dilute concentrations in culture media or buffers should be collected as Aqueous Chemical Waste or Biohazardous Waste (if biological material is present).[1][3]

  • Drain Disposal: PROHIBITED. Do not pour stock solutions or concentrated aliquots down the sink.[2][3]

Chemical Identity & Hazard Assessment

To ensure compliance, you must distinguish between the bioactive lipid and its formulation.[1][2][3]

Table 1: Hazard Identification Matrix

ComponentCAS No.Primary HazardRCRA Waste CodeGHS Classification
9-HODE (Pure) 73543-67-6Bioactive Lipid (Irritant)None (Not P-listed)Skin/Eye Irrit. 2
Ethanol (Carrier) 64-17-5Flammable Liquid D001 Flam.[1][3] Liq. 2, Eye Irrit. 2A
Methyl Acetate (Alt.[2][3] Carrier) 79-20-9Flammable Liquid D001 Flam.[1][2][3] Liq. 2, Eye Irrit. 2

Scientific Insight: 9-HODE is an oxidation product of linoleic acid.[1][2][4][5][6] While not acutely toxic (LD50 > 2g/kg in similar lipids), it is a PPAR


 agonist and a signaling molecule for oxidative stress.[1][2][3] Therefore, it must be sequestered to prevent environmental bio-accumulation, even if the volume is below the flammable threshold.[1][2][3]

Pre-Disposal Stabilization

Before moving waste to the central accumulation area, perform these checks:

  • Peroxide Validation: 9-HODE is a stable metabolite, but polyunsaturated fatty acids can auto-oxidize further if stored improperly.[1][2] If the container has visible crystallization or cloudiness (distinct from normal lipid precipitation), treat as High Hazard/Peroxide Potential and contact your EHS officer immediately.[1][2][3]

  • Solvent Verification: Check the label. If the solvent is Methyl Acetate (common in lipid standards), it is chemically incompatible with strong oxidizers.[1][2][3] Do not mix with nitric acid waste streams.[2][3]

The Disposal Workflow (Protocol)

This protocol ensures compliance with EPA 40 CFR 261 (USA) and general laboratory safety standards.

Scenario A: Stock Solutions (Ethanol/Methyl Acetate)

Applicability: Expired vials, leftover stock (>90% organic solvent).[1][2][3]

  • Segregation: Do not mix with aqueous waste or halogenated solvents (e.g., Chloroform/DCM) unless your facility allows "Comingled Solvents."[2][3]

  • Container: Transfer liquid to a Flammable Solvent Waste carboy (HDPE or Glass).

  • Labeling: Tag as "Flammable Organic Waste." List constituents: "Ethanol (99%), 9-HODE (<1%)."[1][2][3]

  • Vial Disposal: Allow the empty glass vial to dry in a fume hood. Once dry and odor-free, dispose of the glass in the Broken Glass/Sharps container.[1][2] Triple rinsing is recommended but often unnecessary for volatile solvents if fully evaporated in a hood.[2][3]

Scenario B: Aqueous Experimental Waste

Applicability: Cell culture media, PBS buffers containing µM concentrations of 9-HODE.[1][2][3]

  • Deactivation: If the waste contains viable cells, add bleach (10% final vol) for 20 minutes.[2][3]

  • Collection:

    • With Bleach: Dispose as Corrosive/Bio Waste .[2]

    • Without Bleach (Chemical only): Collect in Aqueous Chemical Waste drum.[2]

  • Note: Although 9-HODE is natural, pouring bioactive lipids down the drain violates "Do not release bioactive substances" protocols in GLP labs.[1][2]

Scenario C: Solid Waste

Applicability: Contaminated gloves, paper towels, dry lipid residue.[1][2][3]

  • Bagging: Place in a clear, chemically resistant bag (polyethylene).

  • Tagging: Label as "Solid Debris Contaminated with Non-Hazardous Lipid."

  • Disposal: Standard laboratory solid waste stream (often incinerated).[2][3]

Decision Logic Diagram

Use this flowchart to determine the correct waste stream immediately.

DisposalWorkflow Start Waste Material: 9-HODE (10E,12Z) StateCheck Physical State? Start->StateCheck Liquid Liquid Form StateCheck->Liquid Solid Solid / Dry StateCheck->Solid SolventCheck Solvent Content? Liquid->SolventCheck SolidWaste DISPOSE: Lab Trash / Solid Chem Solid->SolidWaste HighOrg >10% Organic (Ethanol/Methyl Acetate) SolventCheck->HighOrg Stock Solution Aqueous Aqueous / Media (<1% Organic) SolventCheck->Aqueous Dilute/Media FlamWaste DISPOSE: Flammable Solvent Waste (RCRA D001) HighOrg->FlamWaste BioCheck Contains Cells? Aqueous->BioCheck BioWaste DISPOSE: Biohazardous Waste (Bleach Treat) BioCheck->BioWaste Yes AqChem DISPOSE: Aqueous Chemical Waste BioCheck->AqChem No

Caption: Decision tree for segregating 9-HODE waste streams based on solvent content and biological contamination.

Emergency Response (Spills)

Small Spill (<50 mL):

  • PPE: Nitrile gloves, safety glasses, lab coat.[2][3]

  • Absorb: Use standard paper towels or a solvent spill pillow.[2]

  • Clean: Wipe the area with 70% ethanol or soap and water to remove lipid residue (which can be slippery).[2][3]

  • Dispose: Place materials in a sealed bag and label as Solid Chemical Waste .

Large Spill (>500 mL - Rare for this lipid):

  • Evacuate: Ethanol vapors may be flammable.[2]

  • Ventilate: Open fume hoods if safe.

  • Contact: Call EHS/Security.

References

  • PubChem. (n.d.).[2][3] Compound Summary: 9-hydroxy-10,12-octadecadienoic acid.[1][2][3][4][5][7][8][9] National Library of Medicine.[2] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-
Reactant of Route 2
10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.